3-piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester
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Overview
Description
3-piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a piperidine ring attached to an indole core, which is further substituted with an ethyl ester group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the indole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The ethyl ester group can influence the compound’s pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
Similar Compounds
1H-indole-2-carboxylic acid ethyl ester: Lacks the piperidine ring, which may result in different biological activities and properties.
3-piperidin-3-yl-1H-indole-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its pharmacokinetic properties.
3-piperidin-3-yl-1H-indole-2-carboxylic acid: Lacks the ester group, which may influence its solubility and bioavailability.
Uniqueness
3-piperidin-3-yl-1H-indole-2-carboxylic acid ethyl ester is unique due to its specific combination of the indole core, piperidine ring, and ethyl ester group. This combination can result in distinct biological activities and pharmacokinetic properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C16H20N2O2 |
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Molecular Weight |
272.34 g/mol |
IUPAC Name |
ethyl 3-piperidin-3-yl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-2-20-16(19)15-14(11-6-5-9-17-10-11)12-7-3-4-8-13(12)18-15/h3-4,7-8,11,17-18H,2,5-6,9-10H2,1H3 |
InChI Key |
WOAAQAAANYFSBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C3CCCNC3 |
Origin of Product |
United States |
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